

Technical Guide: Physicochemical Properties of 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2,4-dichlorobenzene

Cat. No.: B072097

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the melting and boiling points of **1-Bromo-2,4-dichlorobenzene**, including experimental methodologies for their determination.

Introduction

1-Bromo-2,4-dichlorobenzene is an aryl halide that serves as a key intermediate in various synthetic applications, including the production of pharmaceuticals, agrochemicals, and dyestuffs.^{[1][2]} Its chemical structure, featuring a benzene ring substituted with one bromine and two chlorine atoms, dictates its physical properties, which are critical for its handling, reaction setup, and purification. This guide provides a focused overview of its melting and boiling points, supported by standardized experimental protocols.

Physicochemical Data

The melting and boiling points are fundamental physical constants that provide insights into the purity and physical state of a substance under varying temperatures.

Data Presentation: Physical Properties of **1-Bromo-2,4-dichlorobenzene**

Property	Value	Source(s)
Melting Point	26-30 °C	[2] [3] [4] [5] [6]
26-27 °C	[1]	
26 °C	[7]	
Boiling Point	235 °C	[1] [7]
Molecular Formula	C ₆ H ₃ BrCl ₂	[7] [8] [9]
Molecular Weight	225.90 g/mol	[4] [6] [7] [9]
Appearance	Colorless to light yellow crystalline mass or liquid	[2] [7] [8]
Solubility	Slightly soluble in water	[1] [2] [7]

Experimental Protocols

The determination of melting and boiling points is a standard procedure in chemical analysis to confirm the identity and purity of a compound.[\[10\]](#)

Determination of Melting Point

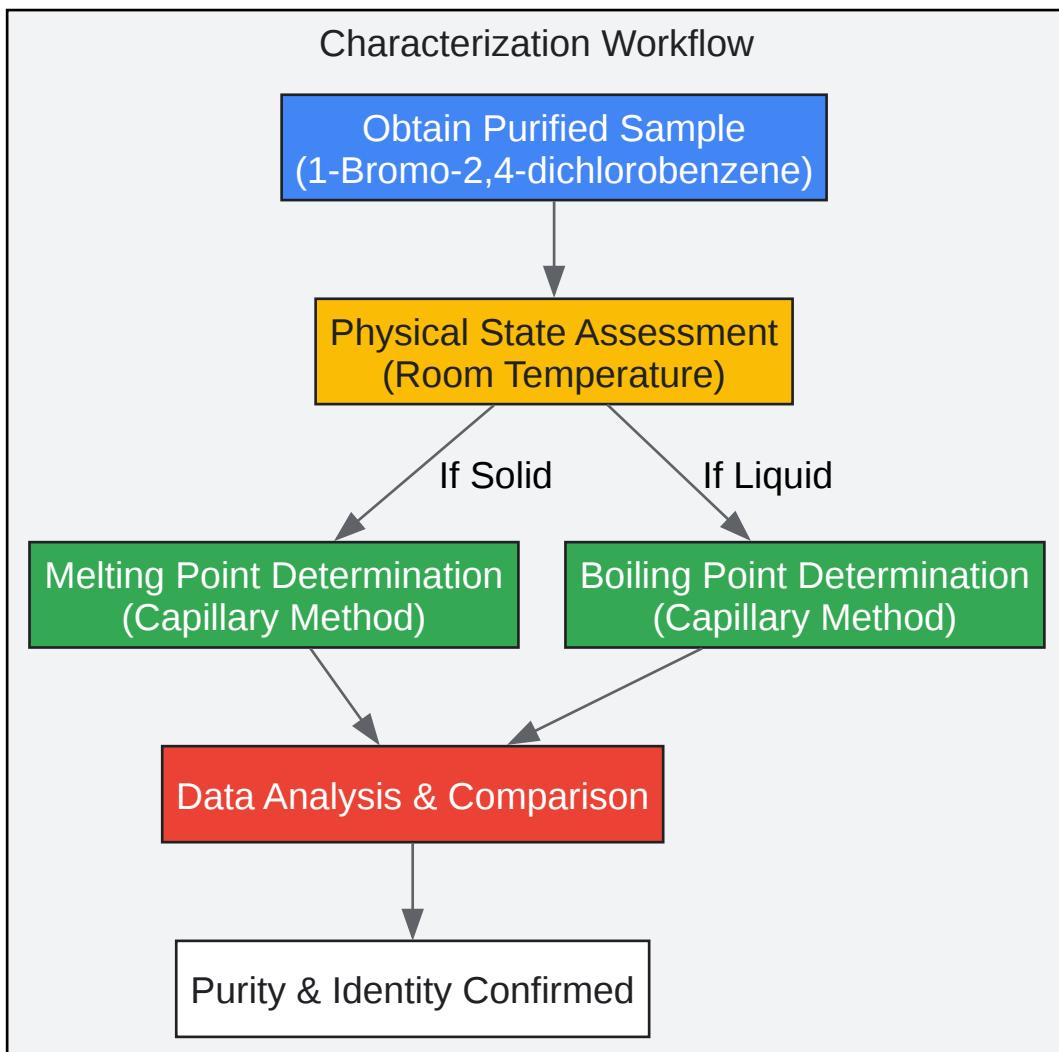
The capillary tube method is a common and reliable technique for determining the melting point of a solid compound.[\[11\]](#)[\[12\]](#)

Methodology:

- Sample Preparation: A small amount of dry, purified **1-Bromo-2,4-dichlorobenzene** is finely powdered. The open end of a capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[\[11\]](#)[\[12\]](#)
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically contains a heating block or an oil bath (e.g., silicone oil or liquid paraffin).[\[1\]](#)[\[12\]](#)

- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[10][12] The temperature is recorded at two points:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire sample has completely melted into a clear liquid. [10]
- Melting Point Range: The melting point is reported as the range from T1 to T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[10][11] Impurities typically cause a depression and broadening of the melting point range.[10][11]

Determination of Boiling Point


For liquids, the boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

- Apparatus Setup: A small quantity of **1-Bromo-2,4-dichlorobenzene** is placed into a small test tube or ignition tube. A capillary tube, sealed at one end, is placed inverted inside the test tube.
- Assembly: The test tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is suspended in a beaker containing a high-boiling point liquid (e.g., liquid paraffin) to serve as a heating bath.[12]
- Heating and Observation: The bath is heated gently and stirred continuously to ensure uniform temperature distribution.[11] As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.
- Boiling Point Determination: Heating is discontinued once a rapid and continuous stream of bubbles is observed. The liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. [12] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a chemical compound's physical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2,4-dichlorobenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1-BROMO-2,4-DICHLOROBENZENE | 1193-72-2 [chemicalbook.com]
- 3. 1-Bromo-2,4-dichlorobenzene 97 1193-72-2 [sigmaaldrich.com]
- 4. 1-溴-2,4-二氯苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Bromo-2,4-dichlorobenzene | CAS#:1193-72-2 | Chemsoc [chemsrc.com]
- 6. 1-溴-2,4-二氯苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 1-Bromo-2,4-dichlorobenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 1-Bromo-2,4-dichlorobenzene [webbook.nist.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. davjalandhar.com [davjalandhar.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Bromo-2,4-dichlorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072097#melting-and-boiling-point-of-1-bromo-2-4-dichlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com